molecular formula C10H13N5O2 B2807423 3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione CAS No. 377052-18-1

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2807423
CAS No.: 377052-18-1
M. Wt: 235.247
InChI Key: FVGKLOAHTZYIAY-UHFFFAOYSA-N
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Description

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione is a purine derivative with a complex structure that includes a methyl group, a methylamino group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable purine precursor with methylamine and a prop-2-enyl halide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methylamino and prop-2-enyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11-2)14(3)10(17)13-8(6)16/h4H,1,5H2,2-3H3,(H,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKLOAHTZYIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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